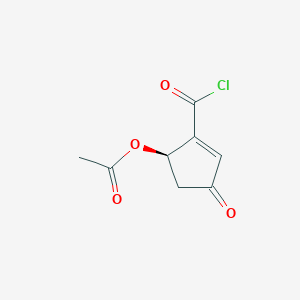
(1R)-2-(Chlorocarbonyl)-4-oxocyclopent-2-en-1-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-2-(Chlorocarbonyl)-4-oxocyclopent-2-en-1-yl acetate is an organic compound with a unique structure that includes a chlorocarbonyl group and an acetate group attached to a cyclopentene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-(Chlorocarbonyl)-4-oxocyclopent-2-en-1-yl acetate typically involves the reaction of cyclopentadiene with phosgene to introduce the chlorocarbonyl group. The resulting intermediate is then reacted with acetic anhydride to form the acetate ester. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
(1R)-2-(Chlorocarbonyl)-4-oxocyclopent-2-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorocarbonyl group or to convert it into other functional groups.
Substitution: The acetate group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of esters or ethers.
科学研究应用
(1R)-2-(Chlorocarbonyl)-4-oxocyclopent-2-en-1-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (1R)-2-(Chlorocarbonyl)-4-oxocyclopent-2-en-1-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The acetate group may also play a role in enhancing the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
(1R)-2-(Chlorocarbonyl)-4-oxocyclopent-2-en-1-yl methyl ester: Similar structure but with a methyl ester group instead of an acetate group.
(1R)-2-(Chlorocarbonyl)-4-oxocyclopent-2-en-1-yl ethyl ester: Similar structure but with an ethyl ester group.
Uniqueness
The uniqueness of (1R)-2-(Chlorocarbonyl)-4-oxocyclopent-2-en-1-yl acetate lies in its specific combination of functional groups, which provides distinct reactivity and potential applications. The presence of both the chlorocarbonyl and acetate groups allows for versatile chemical modifications and interactions with biological targets.
属性
CAS 编号 |
76865-78-6 |
|---|---|
分子式 |
C8H7ClO4 |
分子量 |
202.59 g/mol |
IUPAC 名称 |
[(1R)-2-carbonochloridoyl-4-oxocyclopent-2-en-1-yl] acetate |
InChI |
InChI=1S/C8H7ClO4/c1-4(10)13-7-3-5(11)2-6(7)8(9)12/h2,7H,3H2,1H3/t7-/m1/s1 |
InChI 键 |
IAAJPNLTBLXGOE-SSDOTTSWSA-N |
手性 SMILES |
CC(=O)O[C@@H]1CC(=O)C=C1C(=O)Cl |
规范 SMILES |
CC(=O)OC1CC(=O)C=C1C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


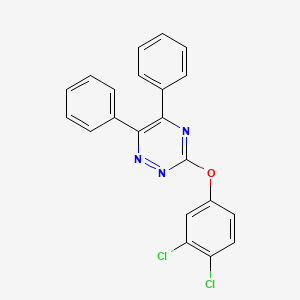
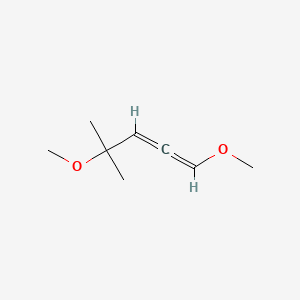
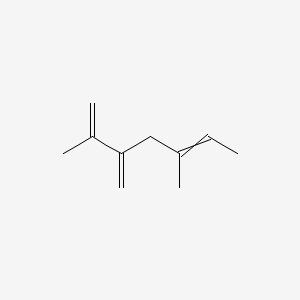
![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione](/img/structure/B14436388.png)
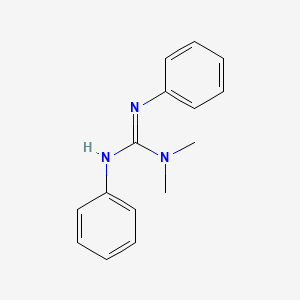
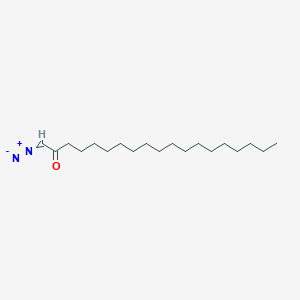
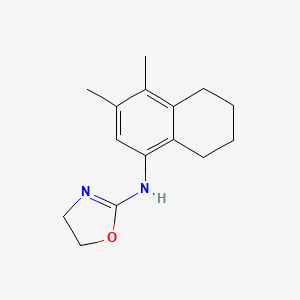
![1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil](/img/structure/B14436406.png)
![4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol](/img/structure/B14436412.png)

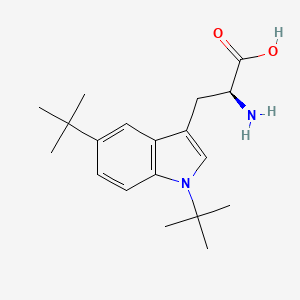
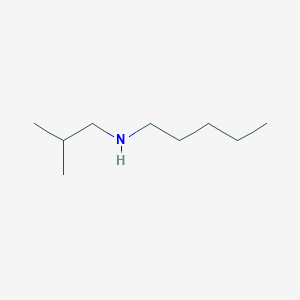
![1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene](/img/structure/B14436437.png)
![7-[(8-Hydroxy-5-nitro-quinolin-7-yl)methyl]-5-nitro-quinolin-8-ol](/img/structure/B14436454.png)
